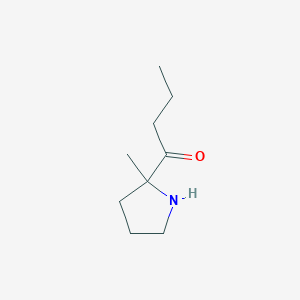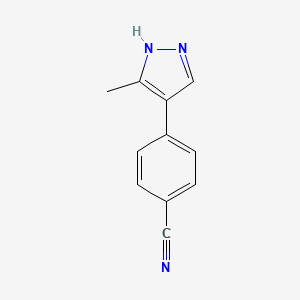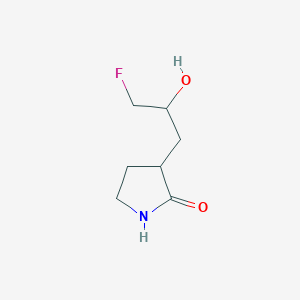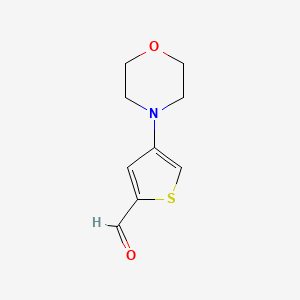
4-(Morpholin-4-yl)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Morpholin-4-yl)thiophene-2-carbaldehyde is a heterocyclic compound that contains both a thiophene ring and a morpholine ringThe molecular formula of this compound is C9H11NO2S, and it has a molecular weight of 197.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-4-yl)thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with morpholine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the morpholine ring is introduced to the thiophene ring at the 4-position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(Morpholin-4-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 4-(Morpholin-4-yl)thiophene-2-carboxylic acid.
Reduction: 4-(Morpholin-4-yl)thiophene-2-methanol.
Substitution: 4-(Morpholin-4-yl)-5-bromothiophene-2-carbaldehyde.
Scientific Research Applications
4-(Morpholin-4-yl)thiophene-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is utilized in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-(Morpholin-4-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The morpholine ring can enhance the compound’s binding affinity to target proteins, while the thiophene ring contributes to its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 5-(Morpholin-4-yl)thiophene-2-carbaldehyde
- 4-(Morpholin-4-ylmethyl)thiophene-2-carbaldehyde
Uniqueness
4-(Morpholin-4-yl)thiophene-2-carbaldehyde is unique due to the specific positioning of the morpholine ring at the 4-position of the thiophene ring. This structural arrangement imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C9H11NO2S |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
4-morpholin-4-ylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO2S/c11-6-9-5-8(7-13-9)10-1-3-12-4-2-10/h5-7H,1-4H2 |
InChI Key |
IELNAQFKTJUCDU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CSC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


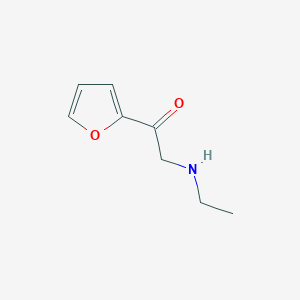
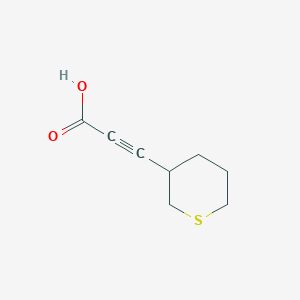
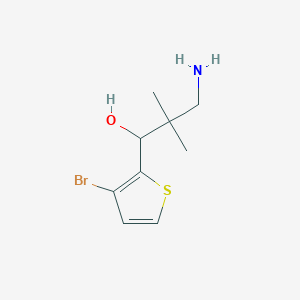
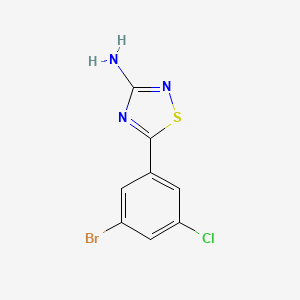
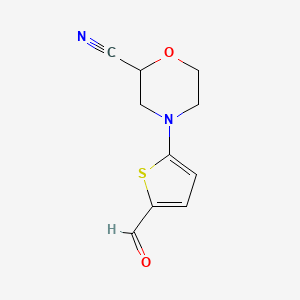
![4-[2-(Chloromethyl)butyl]-1,3-thiazole](/img/structure/B15253257.png)
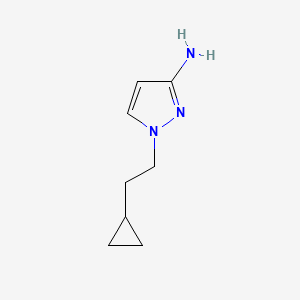
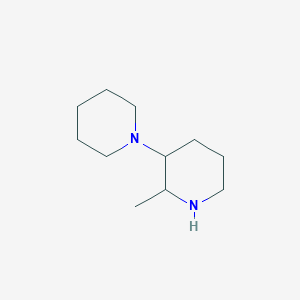
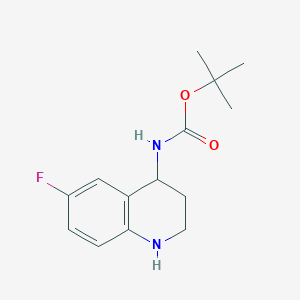
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoic acid](/img/structure/B15253282.png)

